molecular formula C8H4BrN3 B1375949 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile CAS No. 1427501-82-3

3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile

Cat. No. B1375949
CAS RN: 1427501-82-3
M. Wt: 222.04 g/mol
InChI Key: SDZVRBRVKPSFEV-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is a chemical compound with the CAS Number: 1427501-82-3 . It has a molecular weight of 222.04 . The IUPAC name for this compound is 3-bromopyrazolo[1,5-a]pyridine-5-carbonitrile . It is a white to yellow solid .


Molecular Structure Analysis

The Inchi Code for 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is 1S/C8H4BrN3/c9-7-5-11-12-2-1-6(4-10)3-8(7)12/h1-3,5H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is a white to yellow solid . It has a molecular weight of 222.04 . The storage temperature is 28 C .

Scientific Research Applications

1. Synthesis of Polyfunctional Heterocyclic Compounds

3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is used as a precursor in the synthesis of various polyfunctional heterocyclic compounds. These include pyrazolo[3,4-b][1,8]naphthyridines, pentaazacyclopenta[b]naphthalenes, and heptaazadicyclopenta[a,g]naphthalenes, among others, which have been established through elemental and spectral analyses (A. Aly, 2006).

2. Antibacterial Activity

Studies have shown the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile, demonstrating their antibacterial properties. These compounds were prepared using environmentally friendly reactions and evaluated for their effectiveness against bacteria (S. Rostamizadeh et al., 2013).

3. Structural Analysis

The molecular structure of pyrazolo[1,5‐a]pyridine derivatives has been extensively studied. Investigations into the planarity of these compounds and the effects of substituents on their structure provide valuable insights for chemical synthesis and applications (A. Kakehi et al., 1994).

4. Synthesis of Antitrypanosomal Compounds

Pyrazolo[1,5-a]pyrimidines, derivatives of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile, have shown potential as antitrypanosomal agents. These compounds are synthesized using reactions that involve various heterocyclic amines and diazonium salts, exhibiting potential in pharmaceutical applications (Nadia A. Abdelriheem et al., 2017).

5. Development of New Cyanopyridine Derivatives

Research has focused on the synthesis of new cyanopyridine derivatives for antimicrobial applications. These compounds have been tested against a variety of aerobic and anaerobic bacteria, showing significant inhibitory concentrations (A. Bogdanowicz et al., 2013).

Safety and Hazards

The safety information for 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile indicates that it should be handled with caution. Exposure should be limited and dust or vapor should not be inhaled . It should not get in eyes, on skin, or on clothing . The container should be kept tightly closed and stored in a cool, dry, well-ventilated place .

properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-5-11-12-2-1-6(4-10)3-8(7)12/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZVRBRVKPSFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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